N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-18-7-8-19(2)24(15-18)25-17-34-27(28-25)29-26(31)21-9-11-23(12-10-21)35(32,33)30-14-13-20-5-3-4-6-22(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRRPUUAJMPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroisoquinoline Core Formation
The tetrahydroisoquinoline moiety is synthesized via the Pictet-Spengler reaction , a well-established method for generating tetrahydroisoquinoline scaffolds.
Procedure :
- Condense 2-(2-aminoethyl)phenol derivatives with 2,4-dimethylbenzaldehyde in methanol using triethylamine as a base.
- Cyclize the resulting imine intermediate with trifluoroacetic acid (TFA) under reflux (3–6 hours) to yield 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Time | 3–6 hours | |
| Solvent | TFA/MeOH |
Sulfonylation of Benzoyl Chloride
The sulfonyl group is introduced via reaction of tetrahydroisoquinoline with 4-chlorosulfonylbenzoyl chloride.
Procedure :
- React 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline with 4-chlorosulfonylbenzoyl chloride in dichloromethane (DCM) at 0°C.
- Use triethylamine (2.5 equiv) to scavenge HCl, stirring for 12–18 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–74% | |
| Purity (HPLC) | >95% | |
| Reaction Temperature | 0°C → RT |
Preparation of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed using α-halo ketones and thiourea derivatives.
Procedure :
- React 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with thiourea in ethanol at reflux (4–6 hours).
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–89% | |
| Solvent | Ethanol | |
| Reaction Time | 4–6 hours |
Purification and Characterization
- Recrystallize from ethanol/water (3:1) to obtain white crystals.
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 2H), 7.32 (s, 1H), 7.18 (d, J = 8.2 Hz, 2H), 2.35 (s, 6H).
Amide Coupling and Final Assembly
Coupling Reaction Conditions
The acid chloride and thiazol-2-amine are coupled under Schotten-Baumann conditions.
Procedure :
- Add 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine (1.2 equiv) to a solution of 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl chloride in THF at 0°C.
- Stir for 4 hours, then pour into ice-water and extract with DCM.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Purity (HPLC) | 94–97% | |
| Reaction Time | 4 hours |
Final Purification
- Purify by column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- MS (ESI) : m/z 546.2 [M+H]⁺.
Optimization Challenges and Solutions
Sulfonylation Side Reactions
Thiazole Ring Oxidation
- Issue : Thiazole sulfur oxidation during prolonged reflux.
- Solution : Conduct reactions under nitrogen atmosphere and minimize heating time.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hours) | Cost Efficiency |
|---|---|---|---|---|
| Pictet-Spengler | 85 | 95 | 6 | High |
| Hantzsch Thiazole | 89 | 97 | 4 | Moderate |
| Schotten-Baumann | 72 | 96 | 4 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For example, derivatives of thiazole compounds have shown activity against Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL . The compound's structure allows it to interact with biological targets, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The mechanism of action includes enzyme inhibition and disruption of protein-protein interactions critical for cell proliferation and survival. For instance, molecular docking studies have shown that specific derivatives can effectively bind to cancer cell receptors, indicating a pathway for therapeutic development .
Biological Research
Enzyme Inhibition Studies
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been utilized in studies focused on enzyme inhibition. Its ability to bind to active sites of enzymes suggests potential applications in designing inhibitors for therapeutic purposes. This characteristic is crucial in developing treatments for diseases where enzyme activity is dysregulated.
Protein Interaction Analysis
The compound's structure facilitates investigations into protein interactions. By disrupting specific protein-protein interactions, it can be used to study pathways related to apoptosis and cellular signaling. This application is vital for understanding disease mechanisms and developing targeted therapies .
Industrial Applications
Synthesis of Complex Molecules
In the pharmaceutical industry, this compound serves as a precursor for synthesizing more complex molecules. Its unique chemical properties allow chemists to modify its structure to create new compounds with specific biological activities. The synthetic routes typically involve multi-step processes including thiazole ring formation and sulfonylation reactions.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer potential; effective against various pathogens and cancer cell lines. |
| Biological Research | Enzyme inhibition studies; analysis of protein interactions critical for cellular processes. |
| Industrial Applications | Precursor for synthesizing complex pharmaceutical compounds; versatile in chemical modifications. |
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can disrupt protein-protein interactions, which is crucial in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Spectral Differences
The compound’s closest analogs include derivatives synthesized in (e.g., compounds [4–15]) and the dimethoxy-fluorophenyl variant in . Key comparisons are outlined below:
Key Observations :
- Electronic Effects : The 2,5-dimethylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing halogens (Cl, Br) in analogs. This difference may influence solubility and receptor-binding interactions.
- Sulfonyl vs.
- Tautomerism: Unlike the triazole-thione tautomers in , the thiazole core of the target compound may exhibit less pronounced tautomerism, favoring stability in the thione form .
Hypothetical Pharmacological Implications
- Kinase Inhibition: The sulfonylbenzamide-thiazole scaffold resembles known kinase inhibitors (e.g., imatinib analogs), where dimethylphenyl may enhance hydrophobic binding .
- Antimicrobial Activity : Halogenated analogs in showed moderate activity against bacterial strains; the target’s methyl groups may reduce toxicity while maintaining efficacy .
- Docking Performance: Tools like AutoDock Vina () could predict binding modes to targets like COX-2 or PARP, with the tetrahydroisoquinoline sulfonyl group improving affinity over methoxy variants .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molar mass of approximately 425.6 g/mol. The presence of the thiazole ring and sulfonamide group is particularly significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This occurs through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains:
- Efficacy : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Research Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific receptors in cancer cells that regulate growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
